molecular formula C12H13NO B8645697 N,3-dimethyl-1H-indene-2-carboxamide

N,3-dimethyl-1H-indene-2-carboxamide

Cat. No.: B8645697
M. Wt: 187.24 g/mol
InChI Key: QNOQBGXPARANEW-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1H-indene-2-carboxamide is a synthetic indene derivative characterized by a bicyclic indene core substituted with a carboxamide group at position 2 and methyl groups at the nitrogen (N-methyl) and position 3.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N,3-dimethyl-1H-indene-2-carboxamide

InChI

InChI=1S/C12H13NO/c1-8-10-6-4-3-5-9(10)7-11(8)12(14)13-2/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

QNOQBGXPARANEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,3-dimethyl-1H-indene-2-carboxamide with analogous indene derivatives reported in the literature, focusing on structural variations, synthetic accessibility, and biological relevance.

Substituent Position and Functional Group Variations

Compound Name Substituents/Functional Groups Biological Activity/Application Key Findings/Data Reference
This compound - Carboxamide at C2
- N-Methyl, C3-methyl
Not explicitly reported (inference) Structural similarity to DDR1/tubulin inhibitors suggests potential kinase targeting .
2-Amino-2,3-dihydro-1H-indene-5-carboxamide (7f) - Carboxamide at C5
- Amino at C2
DDR1 inhibition (IC₅₀ = 14.9 nM) Potent DDR1 inhibitor; suppresses pancreatic cancer growth in vivo .
Dihydro-1H-indene derivatives (12o–12x) - Methoxy, trifluoromethyl, or indole groups Tubulin polymerization inhibition Low yields (5.1–28.1%); moderate activity in tubulin assays .
(R)-Dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate - Pyrrolidinone, ester groups Intermediate for (–)-actinophyllic acid Key synthetic intermediate; 9-step synthesis (4% yield) .
Butanamide derivative (CAS 6241-26-5) - Urea-linked carboxamide
- Diethylamino
No activity reported Structural emphasis on urea linkage; potential physicochemical profiling .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The N,3-dimethyl groups in the target compound may increase logP compared to polar derivatives like 7f (C5-carboxamide with amino group) .
  • Hydrogen-Bonding Capacity: Carboxamide at C2 provides a hydrogen-bond donor/acceptor, critical for target binding, whereas urea-linked analogs () exhibit altered solubility and permeability .

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